

How to prevent corticotropin degradation in plasma samples

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Compound of Interest				
Compound Name:	Corticotropin			
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Technical Support Center: ACTH Sample Integrity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent **corticotropin** (ACTH) degradation in plasma samples. Adherence to proper sample handling protocols is critical for accurate quantification of this labile peptide hormone.

Frequently Asked Questions (FAQs)

Q1: Why is ACTH prone to degradation in plasma samples?

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that is highly susceptible to enzymatic degradation by proteases present in blood.[1][2][3] This proteolytic degradation can lead to artificially low measurements of ACTH concentrations, compromising experimental results and clinical diagnoses.[4][5] Key factors influencing ACTH stability include storage temperature, time prior to centrifugation, and the presence of protease inhibitors.[1][2] [3]

Q2: What is the recommended anticoagulant for blood collection for ACTH measurement?

Ethylenediaminetetraacetic acid (EDTA) is the recommended anticoagulant for collecting blood samples for ACTH analysis.[1][6] EDTA helps to inhibit metalloproteases, which are a class of







enzymes that can degrade ACTH.[1] It is crucial to use plastic or siliconized glass tubes, as ACTH can adhere to the surface of non-siliconized glass, leading to falsely low results.[6]

Q3: Does the addition of a protease inhibitor like aprotinin improve ACTH stability?

The use of aprotinin, a serine protease inhibitor, has shown conflicting results regarding its effectiveness in preserving ACTH. Some studies suggest that aprotinin does not offer superior stability compared to collecting samples in EDTA tubes and maintaining them at 4°C.[1][2][3] In one study, ACTH was found to be stable for 8 hours in EDTA tubes at 4°C, whereas it was stable for only 4 hours in EDTA tubes containing aprotinin at the same temperature.[1][2][3][7] However, for samples stored at room temperature, the addition of aprotinin may provide some benefit.[1]

Q4: What are the optimal temperature and time constraints for handling whole blood samples for ACTH measurement?

To minimize ACTH degradation, it is critical to process blood samples promptly and at a low temperature. [8] After collection in a pre-chilled EDTA tube, the sample should be immediately placed on an ice bath. [6][9] Centrifugation to separate plasma from blood cells should occur as soon as possible, ideally within one hour of collection. [6][9] The centrifugation should also be performed in a refrigerated centrifuge. [8] Recent studies suggest that ACTH may be more stable than previously thought, remaining stable in uncentrifuged EDTA tubes for up to 6 hours at room temperature and for at least 8 hours when refrigerated. [7][10] However, for optimal results, maintaining a cold chain throughout the preanalytical phase is strongly recommended. [8]

Troubleshooting Guide



Issue	Potential Cause(s)	Recommended Action(s)
Consistently low or undetectable ACTH levels	1. Sample Degradation: Improper sample handling (e.g., delayed centrifugation, storage at room temperature). [4][5] 2. Adsorption to Tube: Use of non-siliconized glass tubes.[6] 3. Improper Storage: Long-term storage at -20°C can lead to degradation.[11] [12]	1. Review and strictly adhere to the recommended sample collection and processing protocol. Ensure samples are kept on ice and centrifuged within the recommended timeframe. 2. Use only plastic or siliconized glass lavender-top (EDTA) tubes.[6] 3. For long-term storage, -70°C or colder is recommended.[11]
High variability in ACTH results between replicates	Inconsistent Handling: Variations in the time between sample collection and centrifugation for different samples. 2. Pulsatile Secretion: ACTH is secreted in pulses, which can lead to physiological variability.[6]	1. Standardize the preanalytical workflow for all samples to ensure consistency. 2. For research applications, consider collecting multiple samples over a defined time period to account for pulsatile secretion.
Discrepancy between expected and measured ACTH levels	Assay Interference: Biotin supplementation can interfere with some immunoassays.[6] Hemolysis: Hemolyzed samples may affect assay results.[1]	1. Inquire about biotin supplementation from study subjects. It is recommended to stop biotin consumption at least 72 hours before sample collection.[6] 2. Visually inspect plasma for hemolysis. If present, it should be noted, and the potential for interference considered.

Data Summary ACTH Stability in Whole Blood Under Different Conditions



Anticoagulant	Storage Temperature	Duration of Stability	Reference
EDTA	4°C	8 hours	[1][2][3]
EDTA + Aprotinin	4°C	4 hours	[1][2][3]
EDTA + Aprotinin	22°C (Room Temperature)	2 hours	[1][2][3]
EDTA	Room Temperature	6 hours	[7][10]
EDTA	Refrigerated (4°C)	At least 8 hours	[10]

Long-Term Storage Stability of ACTH in Plasma

Storage Temperature	Duration	Change in ACTH Levels	Reference
-20°C or -70°C	Up to 1.5 years	Minimal changes (<11%)	[11][12]
-20°C	Up to 6 years	Significant reduction (54%)	[11][12]

Experimental Protocols Protocol 1: Blood Sample Collection and Processing for ACTH Measurement

1. Materials:

- Pre-chilled plastic or siliconized glass lavender-top (EDTA) tubes.[6][8][9]
- Tourniquet, needles, and other venipuncture supplies.
- · Ice bath.
- Refrigerated centrifuge (4°C).
- Polypropylene cryovials for plasma storage.

2. Procedure:



- Label the pre-chilled EDTA tube with the subject's ID, date, and time of collection.
- Perform venipuncture and collect the desired volume of blood into the EDTA tube.
- Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
- Place the tube immediately into an ice bath.[6][9]
- Transport the sample on ice to the laboratory for processing.
- Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge (4°C) within one hour of collection.[8]
- Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.
- Transfer the plasma into a labeled polypropylene cryovial.
- Freeze the plasma sample immediately at -20°C for short-term storage or at -70°C or below for long-term storage.[6][9][11]

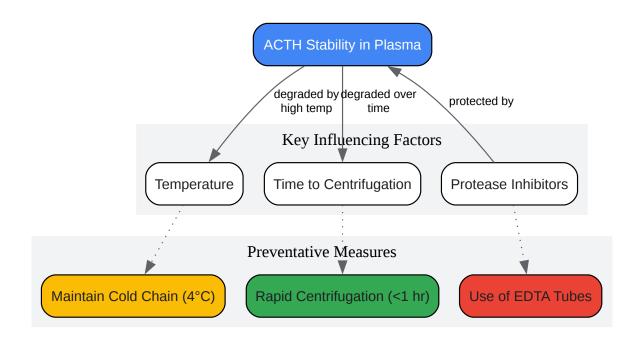
Visual Guides



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Caption: Recommended workflow for ACTH plasma sample processing.





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Caption: Factors influencing ACTH stability and preventative measures.

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